molecular formula C27H18InN3O3 B1218466 Tris(8-quinolinolato)indium-(111)in CAS No. 65389-08-4

Tris(8-quinolinolato)indium-(111)in

Cat. No.: B1218466
CAS No.: 65389-08-4
M. Wt: 543.4 g/mol
InChI Key: AEGSYIKLTCZUEZ-FZTWWWDYSA-K
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Description

Indium In-111 oxyquinoline is a radiopharmaceutical diagnostic agent primarily used for radiolabeling autologous leukocytes. This compound is composed of a 3:1 saturated complex of the radioactive isotope Indium-111 and oxyquinoline. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting gamma rays detectable with a gamma ray camera. This property makes it highly useful in nuclear medicine for detecting inflammatory processes and infections .

Scientific Research Applications

Indium In-111 oxyquinoline has diverse applications in scientific research:

Preparation Methods

Indium In-111 oxyquinoline is prepared by mixing Indium-111 chloride with a solution of oxyquinoline in an acidic medium. The mixture is then neutralized and purified. The final product is a sterile, non-pyrogenic, isotonic aqueous solution with a pH range of 6.5 to 7.5. Each milliliter of the solution contains 37 MBq (1 mCi) of Indium-111, 50 micrograms of oxyquinoline, 100 micrograms of polysorbate 80, and 6 milligrams of HEPES buffer in 0.75% sodium chloride solution .

Chemical Reactions Analysis

Indium In-111 oxyquinoline undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic and neutralizing agents, such as hydrochloric acid and sodium hydroxide, respectively. The major product formed from the decay of Indium-111 is cadmium-111 .

Mechanism of Action

Indium In-111 oxyquinoline works by forming a neutral, lipid-soluble complex that can penetrate cell membranes. Once inside the cell, Indium detaches from the oxyquinoline complex and becomes attached to cytoplasmic components. The liberated oxyquinoline is released by the cell. Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting gamma rays that can be detected with a gamma ray camera .

Comparison with Similar Compounds

Properties

Indium-111 decays by isomeric transition and electron capture to cadmium-111, emitting a gamma ray that can be detected with a gamma ray camera. Following intravenous administration, the lipid-soluble complex is able to penetrate platelet cell membranes. Once inside, Indium detaches from the oxyquinoline complexes and becomes attached to cytoplasmic components.

CAS No.

65389-08-4

Molecular Formula

C27H18InN3O3

Molecular Weight

543.4 g/mol

IUPAC Name

indium-111(3+);quinolin-8-olate

InChI

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3/i;;;1-4

InChI Key

AEGSYIKLTCZUEZ-FZTWWWDYSA-K

Isomeric SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[111In+3]

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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